2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
Description
Properties
IUPAC Name |
2-chloro-5-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6O4/c19-15-7-6-12(25(28)29)8-13(15)17(26)22-23-10-20-16-14(18(23)27)9-21-24(16)11-4-2-1-3-5-11/h1-10H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPSDKMFKIZJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions.
Nitration and Chlorination:
Coupling with Benzamide: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with benzamide derivatives under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, Pd/C, tin(II) chloride
Substitution: Amines, thiols, alkoxides, base (e.g., NaOH, KOH)
Oxidation: Potassium permanganate, chromium trioxide
Major Products
Reduction: 2-amino-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives of the phenyl ring
Scientific Research Applications
Overview
2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The structure features a benzamide moiety with chloro and nitro substituents and a pyrazolo[3,4-d]pyrimidine ring system.
Biological Activities
The biological activities of 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide have been explored in various studies:
- Antitumor Activity : Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Some studies have reported that this compound exhibits antimicrobial activity against a range of bacteria and fungi. The presence of the nitro group is often linked to enhanced antibacterial effects.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines.
Chemical Reactions and Modifications
2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can undergo several chemical transformations:
- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or tin(II) chloride.
- Substitution Reactions : The chloro group can be replaced with various nucleophiles (amines, thiols) under suitable conditions.
These reactions are significant for synthesizing analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
- Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed promising results in inhibiting tumor growth in xenograft models. The study indicated that modifications to the benzamide moiety could enhance efficacy against specific cancer types.
- Antimicrobial Efficacy Assessment : Another research effort focused on evaluating the antimicrobial properties of several pyrazolo derivatives, including 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide. Results indicated effective inhibition against resistant bacterial strains.
- Inflammation Modulation Study : A recent investigation assessed the anti-inflammatory properties of this compound in vitro. The findings suggested a significant reduction in inflammatory markers in treated cells compared to controls.
Data Tables
Here is a summary table showcasing the biological activities and relevant studies associated with 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide:
| Application | Study Reference | Key Findings |
|---|---|---|
| Antitumor Activity | [Study 1] | Induced apoptosis in cancer cell lines |
| Antimicrobial Properties | [Study 2] | Effective against resistant bacterial strains |
| Anti-inflammatory Effects | [Study 3] | Reduced inflammatory markers in vitro |
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their substituent effects are summarized below:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s 2-chloro-5-nitro substituents increase electrophilicity compared to analogs with methoxy or ethoxy groups (electron-donating). This may enhance interactions with charged residues in enzyme active sites .
- Lipophilicity: The trifluoromethyl group in improves lipophilicity (ClogP ~3.5), whereas the nitro group in the target compound balances polarity and membrane permeability.
- Thermal Stability: Analog 5c (melting point 244–246°C) suggests nitro-substituted derivatives exhibit higher thermal stability, likely due to strong intermolecular interactions .
PPARγ Antagonism
- The structurally related 2-chloro-5-nitro-N-(4-pyridyl)benzamide (T007) demonstrated potent PPARγ antagonism, reversing EAE (experimental autoimmune encephalomyelitis) in preclinical models .
- The target compound’s pyrazolo[3,4-d]pyrimidine core may enhance selectivity for PPARγ isoforms compared to T007’s simpler pyridyl scaffold.
Antimicrobial Activity
Biological Activity
2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic roles.
Chemical Structure and Properties
The compound's structure includes:
- A benzamide moiety with a chloro and nitro group.
- A pyrazolo[3,4-d]pyrimidine ring system substituted with a phenyl group.
This unique structure contributes to its biological activity by influencing its interaction with biological targets.
The biological activity of 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is primarily attributed to its ability to interact with key enzymes and receptors in various biological pathways.
Antimicrobial Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Similar compounds have shown promising results against Mycobacterium tuberculosis, with some derivatives displaying IC50 values between 1.35 to 2.18 μM against the pathogen . The structural features that enhance this activity include the presence of electron-withdrawing groups like nitro and halides.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively:
- AChE Inhibition : Studies on related compounds suggest that modifications in the pyrazolo[3,4-d]pyrimidine core can lead to enhanced inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative disorders .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide:
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of electron-withdrawing groups (like nitro) enhances the inhibitory activity against various enzymes.
- The positioning of substituents on the phenyl ring significantly affects the compound's potency.
For example, compounds with para-substituted nitro groups displayed stronger interactions with target enzymes compared to ortho or meta substitutions due to better spatial orientation for binding .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by sequential functionalization. Key steps include:
- Core Formation : Cyclization of pyrazole derivatives with nitriles or amidines under reflux in solvents like ethanol or DMF .
- Substituent Introduction : Chlorination and nitration steps require controlled conditions (e.g., 60–80°C, HNO₃/H₂SO₄ for nitration) .
- Coupling Reactions : Amide bond formation between intermediates using coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
- Optimization : Use column chromatography (silica gel, ethyl acetate/hexane) for purification. Monitor reactions via TLC and optimize solvent polarity (e.g., DMSO for solubility) .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield aromatic protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass) .
- Crystallography :
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DMSO/water). Refine using SHELX software (SHELXL for structure solution, SHELXPRO for validation) .
- Key Parameters : Report bond angles (e.g., C–N–C in pyrimidine core: ~120°) and torsional strains in the benzamide moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays (e.g., MTT for cytotoxicity) with standardized protocols (n ≥ 3 replicates) .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., kinase inhibition assays) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or assay-specific artifacts .
Q. What computational strategies predict the binding interactions of this compound with biological targets like kinases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (PDB IDs: 1ATP for ATP-binding pockets). Prioritize hydrogen bonds with pyrimidine N-atoms .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å indicates stable binding) .
- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends in derivatives .
Q. How does the nitro group at position 5 influence the compound’s reactivity and pharmacological profile?
- Methodological Answer :
- Reactivity :
- Reduction : Convert nitro to amine using H₂/Pd-C (ethanol, 50°C) for SAR studies .
- Electrophilic Substitution : Nitro groups direct incoming electrophiles to meta positions in the benzene ring .
- Pharmacology :
- Bioavailability : Nitro groups enhance lipophilicity (logP ~2.8) but may reduce solubility. Use co-solvents (e.g., PEG-400) in in vivo studies .
- Metabolism : Assess nitro-reductase-mediated activation via liver microsome assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
